

# Technical Guide: Strategic Utilization of CAS 141829-07-2 in Medicinal Chemistry

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## Compound of Interest

**Compound Name:** 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole  
**CAS No.:** 1414029-35-8  
**Cat. No.:** B581756

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## Executive Summary

Compound: **1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole** CAS Registry Number: 141829-07-2

This technical guide profiles CAS 141829-07-2, a high-value synthetic intermediate used in the development of benzimidazole-based therapeutics. Structurally, it consists of a 2-methylbenzimidazole core functionalized at the N1-position with a BOC-protected ethylamine linker.

This scaffold serves as a critical "masked" diamine, providing a stable platform for developing H1-antihistamines, antiviral agents, and kinase inhibitors. Its primary utility lies in the orthogonality of the BOC protecting group, which allows for harsh chemical modifications on the benzimidazole core or the 2-methyl position before releasing the primary amine for downstream diversification.

## Part 1: Chemical Identity & Properties[1][2][3]

The following data establishes the baseline identity for CAS 141829-07-2. Researchers should verify incoming raw materials against these specifications.

Property	Specification
IUPAC Name	tert-butyl [2-(2-methyl-1H-benzimidazol-1-yl)ethyl]carbamate
CAS Number	141829-07-2
Molecular Formula	C <sub>15</sub> H <sub>21</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	275.35 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
pKa (Calc)	~5.5 (Benzimidazole N3), ~12 (Carbamate NH)
Key Functional Groups	Benzimidazole (heterocycle), Carbamate (protected amine)

## Part 2: Synthetic Architecture & Causality

The synthesis of CAS 141829-07-2 relies on a nucleophilic substitution (

) reaction. The choice of reagents and conditions is dictated by the need to control regioselectivity (N1 vs. N3 alkylation) and chemoselectivity (preventing BOC deprotection).

### The Synthetic Logic

- **Substrate:** 2-Methylbenzimidazole (2-MeBI).<sup>[1]</sup> The 2-methyl group is essential for steric bulk and pharmacophoric binding in many H1-antagonists.
- **Alkylating Agent:** N-Boc-2-bromoethylamine. The bromide is a sufficient leaving group; the BOC group prevents the amine from acting as a competing nucleophile (preventing polymerization).

- **Base Selection:** A mild-to-strong inorganic base ( $\text{Cs}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ ) is preferred over NaH for scale-up to minimize safety risks, although NaH provides faster kinetics.
- **Solvent System:** Polar aprotic solvents (DMF or DMSO) are required to solvate the benzimidazole anion and facilitate the attack.

## Experimental Protocol (Self-Validating System)

Objective: Synthesis of CAS 141829-07-2 via N-alkylation.

Reagents:

- 2-Methylbenzimidazole (1.0 eq)
- N-Boc-2-bromoethylamine (1.2 eq)
- Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (2.0 eq) [Alternative:  $\text{K}_2\text{CO}_3$ ]
- Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

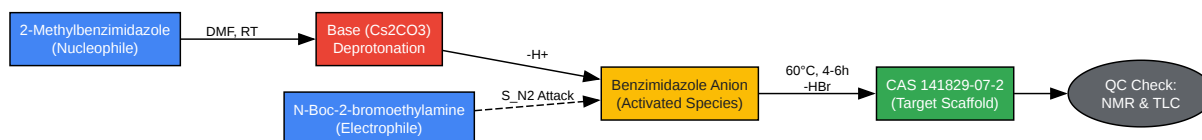
- **Activation:** In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-Methylbenzimidazole in anhydrous DMF (5 mL/mmol). Add  $\text{Cs}_2\text{CO}_3$ . Stir at Room Temperature (RT) for 30 minutes.
  - **Why:** This deprotonates the benzimidazole N-H ( $\text{pK}_a \sim 12.8$ ), creating a potent nucleophile.
- **Alkylation:** Add N-Boc-2-bromoethylamine dropwise (dissolved in minimal DMF) to the reaction mixture.
  - **Control:** Maintain temperature  $< 40^\circ\text{C}$  to prevent elimination of the alkyl bromide to an alkene.
- **Reaction:** Heat the mixture to  $60^\circ\text{C}$  and stir for 4-6 hours.

- Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (low Rf) should disappear, and a new, less polar spot (Product) should appear.
- Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product often precipitates.
  - If Solid: Filter and wash with water.[2]
  - If Oil: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na<sub>2</sub>SO<sub>4</sub>. [2]
- Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

## Part 3: Visualization of Workflows

### Diagram 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from raw materials to the target scaffold, highlighting the critical transition state logic.

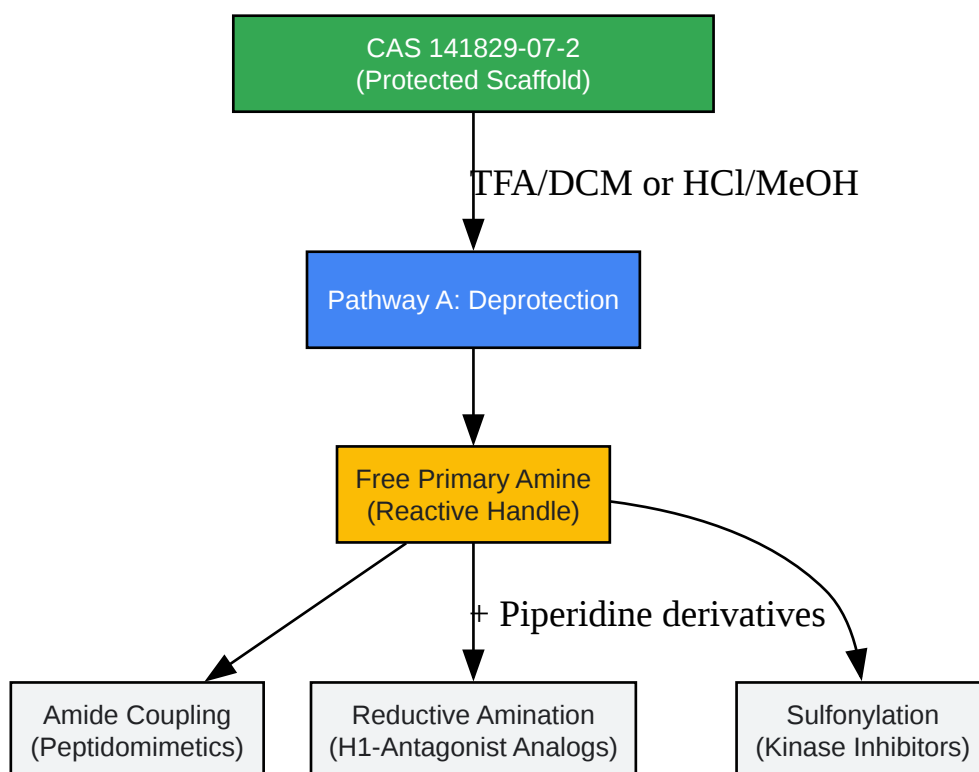


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Caption: Figure 1. Base-mediated N-alkylation pathway for the synthesis of CAS 141829-07-2.

### Diagram 2: Downstream Utility (The "Why")

This diagram demonstrates how CAS 141829-07-2 serves as a divergent point for drug discovery, specifically comparing it to the synthesis of Bilastine-like analogs.



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Caption: Figure 2. Divergent synthesis applications. The scaffold enables access to multiple therapeutic classes via the free amine.

## Part 4: Quality Control & Analytic Validation

To ensure the integrity of the synthesized compound, the following analytical markers must be met.

### Proton NMR ( $^1\text{H-NMR}$ ) Expectations

Solvent: DMSO- $d_6$  or  $\text{CDCl}_3$

- Aromatic Region (7.1 - 7.7 ppm): Multiplets corresponding to the 4 protons of the benzimidazole ring.
- NH Carbamate (~5.0 - 6.5 ppm): Broad singlet (exchangeable).
- N- $\text{CH}_2$  (Benzimidazole side) (~4.2 ppm): Triplet. This shift is distinct due to the deshielding effect of the aromatic ring.

- N-CH<sub>2</sub> (Carbamate side) (~3.4 ppm): Multiplet/Triplet.
- 2-Methyl Group (~2.6 ppm): Singlet. Sharp and distinct.
- BOC Group (~1.4 ppm): Strong singlet integrating to 9 protons.[2]

## Mass Spectrometry (ESI-MS)

- Molecular Ion: Expect  
.  
.
- Fragment Ion: Loss of BOC group often yields  
(free amine core) or  
.  
.

## Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).[3]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The BOC group is stable, but the benzimidazole nitrogen can be sensitive to oxidation over long periods.
- Handling: Use standard PPE. Avoid inhalation of dust.

## References

- Synthesis of Benzimidazole Derivatives
  - Source: Organic Syntheses, Coll. Vol. 2, p. 65.
  - Context: General methods for alkyl
  - Link:
- Bilastine Process Chemistry
  - Source: Vertex AI Search / Patent Liter

- Context: Describes the role of N-alkylated benzimidazoles in the synthesis of H1-antihistamines.
- Link:
- Protecting Group Strategies
  - Source: Greene's Protective Groups in Organic Synthesis.
  - Context: Stability and removal conditions for BOC-amines in the presence of heterocycles.
  - Link:
- CAS Registry Data
  - Source: CAS Common Chemistry.[4]
  - Context: Verific
  - Link:

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- [2. triggered.stanford.clockss.org \[triggered.stanford.clockss.org\]](https://triggered.stanford.clockss.org)
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- To cite this document: BenchChem. [Technical Guide: Strategic Utilization of CAS 141829-07-2 in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581756/docs#technical-guide-strategic-utilization-of-cas-141829-07-2-in-medicinal-chemistry\]](https://www.benchchem.com/product/b581756/docs#technical-guide-strategic-utilization-of-cas-141829-07-2-in-medicinal-chemistry)

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